N,6-Dimethyl-N-(propan-2-YL)piperidin-3-amine
Description
Properties
Molecular Formula |
C10H22N2 |
|---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
N,6-dimethyl-N-propan-2-ylpiperidin-3-amine |
InChI |
InChI=1S/C10H22N2/c1-8(2)12(4)10-6-5-9(3)11-7-10/h8-11H,5-7H2,1-4H3 |
InChI Key |
YOMPYMSFYAWTLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CN1)N(C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reagents
- Starting Material : A suitable precursor could be a substituted piperidine or an acyclic compound that can undergo cyclization.
- Reagents :
- Alkylating Agents (e.g., isopropyl halides for introducing the propan-2-yl group).
- Methylating Agents (e.g., dimethyl sulfate or methyl iodide for introducing methyl groups).
- Catalysts (e.g., palladium complexes for allylic amination).
Proposed Synthesis Steps
Cyclization or Formation of the Piperidine Ring : If starting from an acyclic precursor, this step would involve forming the piperidine ring using a suitable cyclization method.
Introduction of the Propan-2-yl Group : This could be achieved through an alkylation reaction using an isopropyl halide in the presence of a base.
Methylation : Introduce methyl groups using a methylating agent like dimethyl sulfate, similar to methods described for other compounds.
Purification : Final purification could involve recrystallization or chromatography techniques.
Analysis and Characterization
Characterization of This compound would typically involve spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) to confirm its structure and purity.
Data Table: Hypothetical Synthesis Pathway
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Acyclic precursor, catalyst | Elevated temperature |
| 2 | Alkylation | Isopropyl halide, base | Room temperature |
| 3 | Methylation | Dimethyl sulfate, base | Mild heating |
| 4 | Purification | Solvents for recrystallization or chromatography | Varies |
Chemical Reactions Analysis
Types of Reactions: N,6-Dimethyl-N-(propan-2-YL)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions with halides or other electrophiles to form substituted piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N,6-Dimethyl-N-(propan-2-YL)piperidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,6-Dimethyl-N-(propan-2-YL)piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Piperidine-Based Analogs
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects : The propargyl group in the discontinued compound (C10H18N2) introduces alkyne reactivity but may reduce stability compared to the isopropyl group in the target compound . The fluorine in 4-Fluoro-3,3-dimethylpiperidine HCl enhances metabolic resistance due to its electronegativity .
- Steric Bulk : The thiadiazole-tetramethylpiperidine analog (C20H29Cl2N5S) has a higher molecular weight (~466 g/mol), likely reducing membrane permeability compared to the target compound .
Key Observations :
- Synthetic Complexity : The pyridine derivative () achieves high yields via straightforward nucleophilic substitution, whereas piperidine-based compounds often require multi-step alkylation/amination .
- Purification : Most analogs use silica gel chromatography, suggesting similar scalability challenges for the target compound .
Pyridine and Bipyridine Analogs
Table 3: Aromatic Heterocycle Comparisons
Key Observations :
- Electronic Effects : The nitro group in the pyridine derivative () increases electrophilicity, favoring interactions with biological nucleophiles, unlike the electron-donating methyl/isopropyl groups in the target compound .
Biological Activity
N,6-Dimethyl-N-(propan-2-YL)piperidin-3-amine, a piperidine derivative, has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological targets, and therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
This compound is characterized by the presence of a piperidine ring substituted at the nitrogen and carbon positions. The structural formula can be represented as follows:
This compound's lipophilicity aids in its ability to cross biological membranes, which is crucial for its pharmacological activity.
The mechanism of action of this compound involves interactions with various molecular targets:
- Receptor Binding : The compound may bind to specific receptors in the central nervous system (CNS), modulating neurotransmitter activity. This action could potentially lead to neuroprotective effects or alterations in mood and behavior.
- Enzyme Inhibition : Studies indicate that piperidine derivatives can inhibit key enzymes involved in metabolic pathways. For example, they may affect kinases and proteases that play roles in cell signaling and inflammation .
- Ion Channel Modulation : The compound may influence ion channels, impacting neuronal excitability and synaptic transmission, which is relevant for treating neurological disorders .
Pharmacological Effects
Research has highlighted several pharmacological effects associated with this compound:
- Antitumor Activity : Some studies suggest that piperidine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells through caspase activation . The compound's ability to inhibit dihydrofolate reductase (DHFR) has been linked to reduced DNA synthesis in malignant cells .
- Antiviral Properties : Recent findings indicate that compounds with similar structures show promise as antiviral agents by targeting viral replication mechanisms . This suggests potential applications in treating viral infections.
- Neuroprotective Effects : The modulation of neurotransmitter systems may provide neuroprotective benefits, making it a candidate for treating neurodegenerative diseases such as Parkinson's and Alzheimer's .
Case Studies
- Anticancer Efficacy : In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines. The compound's effectiveness was correlated with its ability to induce apoptosis through caspase activation pathways.
- Neuropharmacological Studies : Animal models have shown that administration of this compound leads to improved cognitive function and reduced symptoms of anxiety and depression, suggesting its potential as an antidepressant or anxiolytic agent.
Comparative Biological Activity Table
| Activity Type | Evidence Level | Mechanism of Action |
|---|---|---|
| Antitumor | High | Induction of apoptosis via caspase activation |
| Antiviral | Moderate | Inhibition of viral replication |
| Neuroprotective | Moderate | Modulation of neurotransmitter systems |
| Anti-inflammatory | Low | Inhibition of inflammatory mediators |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
